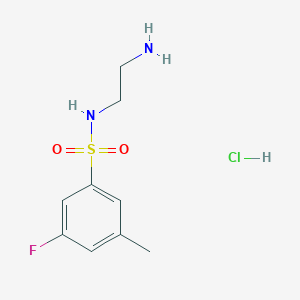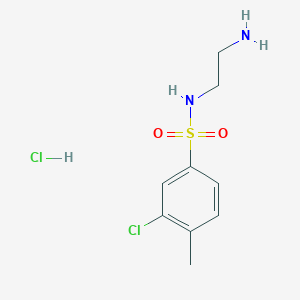
4-(3-Indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid, commonly known as IPCA-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IPCA-1 is a derivative of tryptophan and is structurally similar to the natural neurotransmitter serotonin. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of IPCA-1 is not fully understood, but it is believed to involve the modulation of the tryptophan metabolism pathway. IPCA-1 has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, IPCA-1 increases the availability of tryptophan, which can then be used to synthesize serotonin and other important molecules.
Biochemical and Physiological Effects:
IPCA-1 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune function. IPCA-1 has also been shown to have potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the key advantages of IPCA-1 is its relatively simple synthesis method, which makes it an attractive target for further research. However, one of the limitations of IPCA-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on IPCA-1. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of IPCA-1 and its effects on the tryptophan metabolism pathway.
Synthesis Methods
The synthesis of IPCA-1 involves the reaction of tryptophan with cyclohexanone to form the intermediate compound, 3-(1-cyclohexen-1-yl)indole. This intermediate is then reacted with chloroacetyl chloride to form the final product, IPCA-1. The synthesis of IPCA-1 is a relatively simple process, which makes it an attractive target for further research.
Scientific Research Applications
IPCA-1 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. IPCA-1 has also been shown to have potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
4-(3-indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-15-7-5-14(6-8-15)18(22)23)10-12-20-11-9-13-3-1-2-4-16(13)20/h1-4,9,11,14-15H,5-8,10,12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNZGERGTJCGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)
![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)
